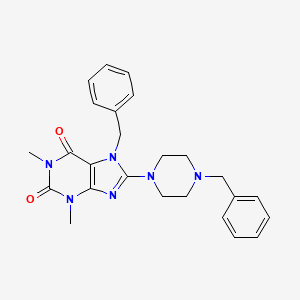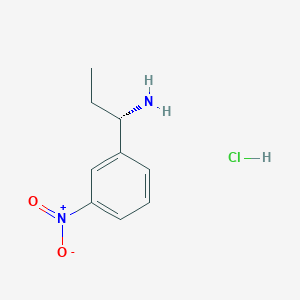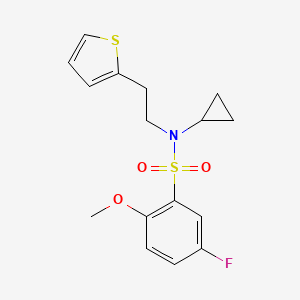
N1-(3,4-difluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3,4-difluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of difluorophenyl and furan-3-ylbenzyl groups attached to an oxalamide core. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-difluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide typically involves the reaction of 3,4-difluoroaniline with 4-(furan-3-yl)benzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general procedure involves:
- Dissolving 3,4-difluoroaniline and 4-(furan-3-yl)benzylamine in anhydrous dichloromethane.
- Adding oxalyl chloride dropwise to the reaction mixture while maintaining the temperature at 0°C.
- Allowing the reaction to proceed at room temperature for several hours.
- Quenching the reaction with water and extracting the product with an organic solvent.
- Purifying the product by column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(3,4-difluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of difluorophenyl oxalamide derivatives.
Reduction: Formation of reduced oxalamide derivatives.
Substitution: Formation of substituted furan derivatives.
Applications De Recherche Scientifique
N1-(3,4-difluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N1-(3,4-difluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluorophenyl and furan-3-ylbenzyl groups enhance its binding affinity and selectivity. The oxalamide core plays a crucial role in stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-(3,4-difluorophenyl)-N2-(4-(thiophen-3-yl)benzyl)oxalamide
- N1-(3,4-difluorophenyl)-N2-(4-(pyridin-3-yl)benzyl)oxalamide
- N1-(3,4-difluorophenyl)-N2-(4-(benzofuran-3-yl)benzyl)oxalamide
Uniqueness
N1-(3,4-difluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is unique due to the presence of both difluorophenyl and furan-3-ylbenzyl groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[[4-(furan-3-yl)phenyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O3/c20-16-6-5-15(9-17(16)21)23-19(25)18(24)22-10-12-1-3-13(4-2-12)14-7-8-26-11-14/h1-9,11H,10H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTRZNFJLKQGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2801035.png)



![4-(4-methoxybenzenesulfonyl)-1-[3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2801044.png)
![8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro-](/img/structure/B2801046.png)

![4-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2801050.png)

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2801053.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-isopropylbenzenesulfonamide](/img/structure/B2801055.png)


